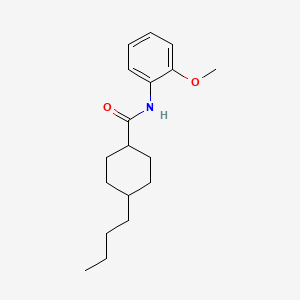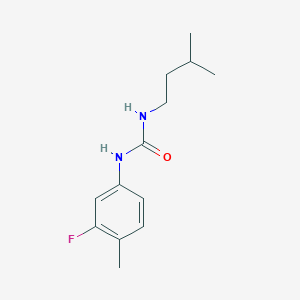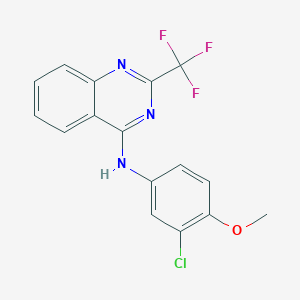![molecular formula C17H13Cl3F3NO2 B4794952 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4794952.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide: is a synthetic organic compound with the molecular formula C17H13Cl3F3NO2. This compound is notable for its complex structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)aniline and 2,4-dichlorophenol.
Formation of Intermediate: The first step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: This intermediate is then subjected to a coupling reaction with 2,4-dichlorophenol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Final Product Formation: The final step involves the formation of the butanamide linkage through a reaction with a butanoyl chloride derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the product.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers and materials for enhanced thermal and chemical stability.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Drug Development: Investigated for its pharmacological properties and potential therapeutic applications.
Medicine
Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.
Cancer Research: Explored for its potential anti-cancer properties through inhibition of specific molecular targets.
Industry
Agriculture: Used in the development of agrochemicals for pest control.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, leading to desired therapeutic effects.
Cellular Effects: Inducing cellular responses such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
- N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
Uniqueness
- Halogenation Pattern : The specific arrangement of chlorine and fluorine atoms in N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide imparts unique electronic and steric properties.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for targeted research and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3F3NO2/c18-11-4-6-15(13(20)9-11)26-7-1-2-16(25)24-14-8-10(17(21,22)23)3-5-12(14)19/h3-6,8-9H,1-2,7H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAJUBYFJPAHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B4794869.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4794876.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4794883.png)

![4-(3,4-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B4794907.png)
![5-ethyl-N-[(2-fluorophenyl)methyl]thiophene-3-carboxamide](/img/structure/B4794911.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794916.png)
![ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4794920.png)

![2-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B4794932.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4794939.png)
![2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE](/img/structure/B4794949.png)

![2-(ETHYLSULFANYL)-6-(FURAN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE](/img/structure/B4794968.png)
